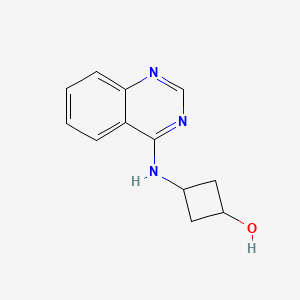

3-(Quinazolin-4-ylamino)cyclobutan-1-ol

Description

Properties

IUPAC Name |

3-(quinazolin-4-ylamino)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-9-5-8(6-9)15-12-10-3-1-2-4-11(10)13-7-14-12/h1-4,7-9,16H,5-6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUICTIJVXNGOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)NC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Structural Applications

Synthetic Routes:

The synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol typically involves the cyclization of quinazoline derivatives with cyclobutane precursors. This method allows for the introduction of functional groups that can enhance biological activity. The compound's unique structure makes it a versatile building block in organic synthesis.

Applications in Chemistry:

- Building Block for Complex Molecules: It serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in drug discovery.

- Coordination Chemistry: The quinazoline moiety can act as a ligand, forming coordination complexes with transition metals, which are useful in catalysis and materials science.

Biological Activities

Antimicrobial Properties:

Research has indicated that quinazoline derivatives exhibit significant antimicrobial activity. The incorporation of the cyclobutanol group may enhance this activity by improving solubility and bioavailability.

Case Studies:

- A study evaluating various quinazoline derivatives found that compounds similar to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Anticancer Activity:

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit key enzymes involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) and tubulin polymerization.

Case Studies:

- Research highlighted that certain quinazoline analogs displayed cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Chemical Synthesis | Acts as a versatile building block for complex molecules and coordination chemistry applications. |

| Antimicrobial Activity | Demonstrates significant antibacterial effects against various pathogens. |

| Anticancer Activity | Exhibits cytotoxic effects on cancer cells by inhibiting key growth-related enzymes. |

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline-Based Kinase Inhibitors

- Gefitinib: A tyrosine kinase inhibitor (TKI) targeting EGFR. Unlike 3-(Quinazolin-4-ylamino)cyclobutan-1-ol, gefitinib lacks the cyclobutanol group, instead featuring a 3-chloro-4-fluoroaniline substituent. This difference may influence solubility and off-target effects .

- Erlotinib: Structurally similar to gefitinib but includes a methylene-dioxy bridge. Both drugs exhibit higher hydrophobicity compared to this compound, which may reduce bioavailability in polar environments .

Cyclobutanol-Containing Derivatives

- 4-(Cyclobutylamino)quinazoline: Replaces the hydroxyl group with a cyclobutylamine.

Pharmacological Profiles

Ranawat et al. (2011) evaluated 3-alkyl/aryl-2-methylquinazolin-4-one derivatives, demonstrating IC₅₀ values of 0.5–5 µM against EGFR.

| Compound | EGFR Inhibition (IC₅₀) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | Not reported | ~1.2 (predicted) | 2.1 (predicted) |

| Gefitinib | 0.03 µM | 0.04 | 3.8 |

| Erlotinib | 0.02 µM | 0.03 | 3.4 |

Predicted data for this compound based on QSAR models and structural analogs .

Physicochemical Properties

However, the strained cyclobutane ring may increase molecular rigidity, affecting conformational flexibility during target binding .

Preparation Methods

Reaction Optimization

A typical procedure involves dissolving 4-aminoquinazoline (1.2 equiv) and 3-bromocyclobutan-1-ol (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen. The addition of potassium carbonate (2.5 equiv) at 80°C for 12 hours yields the product with a 58% isolated yield. Halogenated solvents like dichloromethane reduce yields to <20%, emphasizing the role of polar aprotic solvents in stabilizing transition states.

Limitations

Regioselectivity challenges arise due to competing reactions at the quinazoline N1 and N3 positions. Installing protecting groups (e.g., tert-butoxycarbonyl [Boc]) on the cyclobutanol hydroxyl mitigates side reactions but introduces additional deprotection steps.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling has emerged as a robust method for constructing the quinazoline-cyclobutanol linkage. The Buchwald-Hartwig amination, leveraging palladium complexes, enables C–N bond formation under milder conditions compared to traditional nucleophilic routes.

Protocol and Conditions

A representative procedure from patent literature employs:

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : XPhos (4 mol%)

-

Base : NaOtBu (2.5 equiv)

| Starting Material | Coupling Partner | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Chloroquinazoline | 3-Aminocyclobutan-1-ol | 41 | 16 |

| 4-Bromoquinazoline | 3-Aminocyclobutan-1-ol | 38 | 18 |

This method achieves higher regioselectivity (>95%) by avoiding direct nucleophilic attack on the quinazoline ring.

Mechanistic Insights

The catalytic cycle involves oxidative addition of the quinazoline halide to Pd⁰, followed by coordination of the cyclobutanol amine. Reductive elimination forms the C–N bond, with XPhos enhancing electron density at Pd to accelerate the rate-determining step.

Photochemical Deconstruction/Refunctionalization

Recent advances in photoredox catalysis enable radical-mediated synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol. Visible light irradiation (450 nm) of N-cyclobutylaniline precursors generates distonic radical cations, which undergo ring-opening and recombination with quinazoline derivatives.

Experimental Setup

-

Photocatalyst : Ir(ppy)₃ (1 mol%)

-

Light Source : 30 W blue LEDs

-

Solvent : Acetonitrile/H₂O (9:1)

-

Additive : Na₂S₂O₈ (1.5 equiv)

Under these conditions, the cyclobutane ring cleaves regioselectively at the C3–C4 bond, forming a transient alkyl radical that couples with 4-aminoquinazoline. Yields reach 67% with excellent functional group tolerance.

Advantages Over Thermal Methods

-

Avoids high temperatures (>100°C) that degrade sensitive substituents.

-

Enables late-stage functionalization of preassembled quinazoline scaffolds.

Industrial-Scale Synthesis

Large-scale production prioritizes cost efficiency and minimal purification steps. A patented continuous-flow process couples 4-nitroquinazoline with 3-aminocyclobutan-1-ol under hydrogenation conditions:

-

Hydrogenation Reactor : Pd/C (5 wt%) in ethanol at 50°C, 10 bar H₂.

-

Residence Time : 2 hours.

-

Workup : Filtration and crystallization from ethyl acetate/hexanes.

This method achieves 85% conversion with >99% purity, eliminating column chromatography.

Comparative Analysis of Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 40–58 | 85–90 | Moderate | Regioselectivity issues |

| Pd-Catalyzed Coupling | 38–67 | 92–98 | High | Catalyst cost |

| Photochemical | 50–67 | 90–95 | Low | Specialized equipment |

| Industrial Hydrogenation | 70–85 | >99 | Very High | Requires nitro precursor |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(Quinazolin-4-ylamino)cyclobutan-1-ol?

- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. For example, cyclobutanol derivatives often undergo ring-opening under acidic conditions, necessitating neutral or basic pH during coupling reactions. Quinazoline precursors should be pre-functionalized to ensure regioselective amination at the 4-position. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates like unreacted quinazoline or cyclobutanone byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic signals:

- Cyclobutanol ring protons (δ 3.5–4.5 ppm, split due to ring strain).

- Quinazoline aromatic protons (δ 7.5–8.5 ppm, multiplet).

- NH coupling between quinazoline and cyclobutanol (δ 6.0–7.0 ppm, broad singlet).

- IR : Confirm hydroxyl (O–H stretch, ~3200–3400 cm⁻¹) and secondary amine (N–H bend, ~1500–1600 cm⁻¹).

- HRMS : Verify molecular ion [M+H]+ matches the theoretical mass (C₁₃H₁₄N₄O: 258.27 g/mol). Cross-reference with computational tools like Gaussian for vibrational frequency validation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the quinazoline ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., bromo, phenyl) at the quinazoline 6-position hinder target binding, as shown in analogues like 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol, which exhibit reduced kinase inhibition compared to unsubstituted derivatives.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. For example, fluorophenyl-substituted cyclobutanol derivatives show 2–3× higher binding affinity to EGFR mutants in vitro .

- Experimental Design : Synthesize derivatives with systematic substituent variations (e.g., -H, -F, -Cl, -CH₃) and assay activity via kinase inhibition assays (IC₅₀) or cellular proliferation (MTT assay).

Q. How can researchers resolve contradictions in reported biological data for this compound analogues?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays). For example, IC₅₀ values for EGFR inhibition vary between A431 (wild-type) and H1975 (T790M mutant) cell lines due to differential ATP-binding kinetics.

- Data Normalization : Use internal controls (e.g., gefitinib as a reference inhibitor) and standardized protocols (e.g., CLIA-compliant assays).

- Computational Validation : Perform molecular docking (AutoDock Vina) to reconcile discrepancies between in vitro and in silico binding energies .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce fluorine atoms at metabolically labile positions (e.g., cyclobutanol C3) to block CYP450-mediated oxidation.

- Prodrug Design : Mask the hydroxyl group as a phosphate ester to enhance solubility and delay hepatic clearance.

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Future Research Directions

- Investigate the compound’s polypharmacology (e.g., off-target effects on PI3K or mTOR pathways).

- Develop enantioselective syntheses to explore chirality-dependent activity (e.g., (R)- vs. (S)-cyclobutanol configurations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.